molecular formula C17H25ClN2O3 B13518803 N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers

Cat. No.: B13518803
M. Wt: 340.8 g/mol
InChI Key: YEVXTIWRFFVDRH-UHFFFAOYSA-N
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Description

The compound N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride is a diastereomeric mixture featuring a 2,3-dihydro-1,4-benzodioxin core, a 4-aminocyclohexyl group, and an acetamide backbone with N-methyl substitution. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. The 1,4-benzodioxin moiety is structurally analogous to bioactive molecules like silybin (a hepatoprotective flavonoid) and synthetic 5-HT1A receptor antagonists (e.g., lecozotan) . The diastereomeric mixture implies stereochemical complexity, which may influence pharmacological activity and metabolic pathways compared to enantiomerically pure analogs.

Properties

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C17H24N2O3.ClH/c1-19(13-8-6-12(18)7-9-13)17(20)10-14-11-21-15-4-2-3-5-16(15)22-14;/h2-5,12-14H,6-11,18H2,1H3;1H

InChI Key

YEVXTIWRFFVDRH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)CC2COC3=CC=CC=C3O2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzodioxin ring through a series of condensation and cyclization reactions. The final step often involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the production of the diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,4-Benzodioxin/Dioxane Moieties

The 1,4-benzodioxin ring system is a hallmark of compounds with diverse biological activities. Key comparisons include:

Compound Name Core Structure Functional Groups Pharmacological Activity Reference
Target Compound 2,3-Dihydro-1,4-benzodioxin 4-Aminocyclohexyl, N-methylacetamide Undisclosed (research stage) -
Lecozotan Hydrochloride 2,3-Dihydro-1,4-benzodioxin Piperazine, benzamide, pyridinyl 5-HT1A antagonist (Alzheimer’s therapy)
Silybin 1,4-Dioxane Flavonoid, dihydroxy groups Antihepatotoxic (silymarin component)
3',4'-(2-Hydroxymethyl-1",4"-dioxino) Flavone (4g) 1,4-Dioxane Flavone, hydroxymethyl Antihepatotoxic (comparable to silymarin)
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine HCl 2,3-Dihydro-1,4-benzodioxin Methylamine Laboratory use (structural analog)

Key Observations :

  • The target compound shares the 2,3-dihydro-1,4-benzodioxin ring with lecozotan , a 5-HT1A antagonist, but differs in its acetamide-cyclohexylamine side chain, which may confer distinct receptor binding or pharmacokinetic properties .
  • Unlike silybin and its derivatives (e.g., 4g), which incorporate flavonoid or flavone systems, the target compound lacks a polyphenolic scaffold, suggesting divergent mechanisms (e.g., CNS vs. hepatoprotective activity) .
  • The methylamine-substituted benzodioxin analog () highlights the structural versatility of this ring system but lacks the acetamide and cyclohexylamine groups critical to the target compound’s complexity .

Research Findings and Implications

Structure-Activity Relationships (SAR)
  • 1,4-Benzodioxin vs. 1,4-Dioxane : The saturated benzodioxin ring in the target compound may enhance metabolic stability compared to silybin’s dioxane ring, which is prone to oxidative degradation .
  • Diastereomeric Effects : The mixture of diastereomers introduces variability in pharmacokinetics. For example, lecozotan’s enantiomeric purity is critical for 5-HT1A affinity, suggesting that the target compound’s diastereomers may require resolution for optimal activity .

Biological Activity

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, a complex organic compound, has attracted significant attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C17H25ClN2O3
Molecular Weight 340.8 g/mol
IUPAC Name N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylacetamide; hydrochloride
InChI Key YEVXTIWRFFVDRH-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to significant changes in their activity or function, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Modulation of Hemoglobin Function : Studies have shown that compounds structurally related to N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide can act as allosteric effectors of hemoglobin. For instance, a related compound (TD-1) was found to increase the oxygen affinity of hemoglobin, which may reduce sickling in red blood cells of patients with sickle cell disease .
  • Potential Therapeutic Applications : The compound is being investigated for its therapeutic potential in treating conditions like sickle cell disease by stabilizing the relaxed state of hemoglobin and inhibiting hypoxia-induced sickling without causing hemolysis .
  • Enzyme Interactions : The compound may interact with various enzymes involved in metabolic pathways. Its structural features suggest potential for binding to active sites or allosteric sites of these enzymes, thereby modulating their activity.

Case Study 1: Hemoglobin Interaction

In a high-throughput screening study involving 38,700 compounds, several small molecules were identified that bind to hemoglobin and modulate its oxygen affinity. Among these was TD-1, which showed a significant increase in oxygen affinity compared to other known effectors . This study highlights the potential of compounds similar to N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide in therapeutic applications.

Case Study 2: Structural Analysis

X-ray crystallography studies provided insights into the binding interactions of TD-1 with hemoglobin. The results indicated that TD-1 binds covalently to specific cysteine residues on hemoglobin, leading to stabilization of its R-state and enhancing oxygen delivery under hypoxic conditions . This mechanism could be extrapolated to understand how N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide might function similarly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to maximize diastereomeric purity?

  • Methodological Answer : The synthesis typically involves coupling the benzodioxin moiety to the acetamide backbone under basic conditions. For example, potassium carbonate in DMF is used to facilitate nucleophilic substitution reactions, as seen in analogous benzodioxin-containing compounds . Key steps include:

  • Stirring at room temperature to minimize side reactions.
  • Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .
  • Purification via crystallization or column chromatography to isolate diastereomers.
    • Critical Consideration : Solvent choice (e.g., DMF) impacts reaction kinetics and stereoselectivity. Lower temperatures may favor kinetic control of diastereomer formation .

Q. What spectroscopic techniques are most effective for characterizing the compound and distinguishing diastereomers?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, NH stretches at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Diastereomers exhibit distinct splitting patterns due to differing spatial arrangements. For example, methoxy or cyclohexyl proton signals split into multiplets in diastereomeric mixtures .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
    • Data Contradiction Tip : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) to resolve ambiguous peaks .

Advanced Research Questions

Q. How can researchers resolve diastereomers and assess their individual pharmacological profiles?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate diastereomers. Monitor elution via UV detection .
  • Crystallization : Leverage differences in solubility (e.g., using ethanol/water mixtures) to isolate pure diastereomers .
  • Biological Assays : Test isolated diastereomers in in vitro models (e.g., enzyme inhibition assays) to correlate stereochemistry with activity .
    • Case Study : Analogous benzothiazole derivatives showed a 10-fold difference in potency between diastereomers, highlighting the need for resolution .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The benzodioxin moiety may engage in π-π stacking, while the acetamide group forms hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzymatic assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents on the cyclohexylamine or benzodioxin groups (e.g., halogenation or methoxy substitutions) .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
  • In Vivo Testing : Prioritize analogs with improved LogP values (e.g., <3.5) for enhanced blood-brain barrier penetration .
    • SAR Table Example :
Analog ModificationBioactivity (IC₅₀, nM)LogP
Parent Compound2502.8
4-Fluoro Substituent1203.1
3-Methoxy Substituent852.5

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Ensure docking simulations use updated parameters for halogen bonds or charged residues .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., benzothiazepin-5-yl analogs) to identify trends .

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